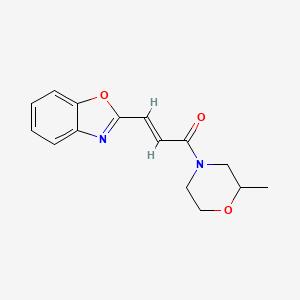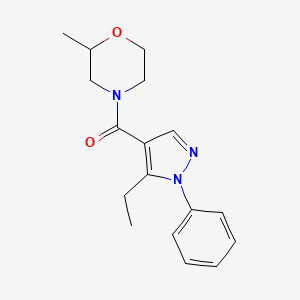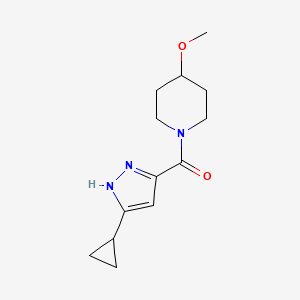
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPP is a small molecule that belongs to the family of benzoxazole derivatives and has a molecular weight of 333.4 g/mol.
作用機序
The mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In cancer cells, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
実験室実験の利点と制限
One of the major advantages of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
One of the limitations of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its relatively complex synthesis method, which may limit its widespread use in research laboratories. In addition, the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. One area of research is in the development of new cancer therapies based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in combination with other anticancer agents.
Another area of research is in the development of new materials based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the photoluminescence properties of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in optoelectronic devices.
Conclusion
In conclusion, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one exhibits potent anticancer activity and excellent photoluminescence properties, making it a promising candidate for the development of new cancer therapies and materials for use in optoelectronic devices. Further research is needed to fully understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential applications in various areas of research.
合成法
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a multi-step process that involves the reaction of 2-amino-3-hydroxybenzoic acid with 2-methyl-4-chloromorpholine in the presence of triethylamine and dimethylformamide. The resulting product is then subjected to a condensation reaction with acetylacetone in the presence of acetic anhydride and triethylamine to form (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one.
科学的研究の応用
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit potent anticancer activity. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Another area of research where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has shown potential is in the field of materials science. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
特性
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-17(8-9-19-11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQWTNRRNIFDX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)


![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)


![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)